(S)-Tol-SDP: A Comprehensive Technical Guide to its Structure and Synthesis
(S)-Tol-SDP: A Comprehensive Technical Guide to its Structure and Synthesis
(S)-Tol-SDP , with the full chemical name (S)-(-)-7,7'-Bis(di-p-tolylphosphino)-1,1'-spirobiindane , is a chiral bisphosphine ligand renowned for its efficacy in asymmetric catalysis. Its rigid spirobiindane backbone and axially chiral nature make it a privileged ligand for a variety of transition metal-catalyzed reactions, enabling high enantioselectivity in the synthesis of chiral molecules. This technical guide provides an in-depth overview of the structure and a detailed pathway for the synthesis of (S)-Tol-SDP, aimed at researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
(S)-Tol-SDP is characterized by a C2-symmetric spirobiindane core, with di-p-tolylphosphino groups substituted at the 7 and 7' positions. This specific arrangement creates a well-defined chiral environment around the metal center in its catalytic complexes.
| Property | Value |
| CAS Number | 817176-80-0[1] |
| Molecular Formula | C45H42P2[1] |
| Molecular Weight | 644.76 g/mol [2] |
| Appearance | Solid[2] |
| Melting Point | 154-161 °C[2] |
| Optical Activity | [α]22/D −206° (c = 1 in chloroform)[2] |
Synthesis Pathway
The synthesis of (S)-Tol-SDP is a multi-step process that begins with the enantiomerically pure (S)-1,1'-spirobiindane-7,7'-diol, commonly known as (S)-SPINOL. The synthetic route involves two key transformations: the formation of a ditriflate intermediate and a subsequent phosphinylation reaction.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of (S)-Tol-SDP, based on established methodologies for the synthesis of analogous spirodiphosphine ligands.
Step 1: Synthesis of (S)-7,7'-Bis(trifluoromethanesulfonyloxy)-1,1'-spirobiindane ((S)-SPINOL ditriflate)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-SPINOL | 250.29 | 1.0 g | 4.0 mmol |
| Pyridine | 79.10 | 1.3 mL | 16.0 mmol |
| Triflic Anhydride (Tf2O) | 282.14 | 2.0 mL | 12.0 mmol |
| Dichloromethane (CH2Cl2) | - | 50 mL | - |
Procedure:
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To a stirred solution of (S)-SPINOL (1.0 g, 4.0 mmol) and pyridine (1.3 mL, 16.0 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere at 0 °C, triflic anhydride (2.0 mL, 12.0 mmol) is added dropwise.
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The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
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The reaction is quenched by the addition of water (20 mL).
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The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford (S)-SPINOL ditriflate as a white solid.
Expected Yield and Characterization:
| Data Type | Result |
| Yield | ~95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.2 (m, Ar-H), 3.2-2.8 (m, CH₂), 2.4-2.1 (m, CH₂) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -73.5 (s) |
Step 2: Synthesis of (S)-7,7'-Bis(di-p-tolylphosphino)-1,1'-spirobiindane ((S)-Tol-SDP)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-SPINOL ditriflate | 514.43 | 2.06 g | 4.0 mmol |
| Di(p-tolyl)phosphine | 214.25 | 2.14 g | 10.0 mmol |
| NiCl₂(dppe) | 528.04 | 0.21 g | 0.4 mmol |
| DABAL-Me₃ | 256.32 | 1.03 g | 4.0 mmol |
| Toluene | - | 40 mL | - |
Procedure:
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In a glovebox, a mixture of NiCl₂(dppe) (0.21 g, 0.4 mmol) and DABAL-Me₃ (1.03 g, 4.0 mmol) in anhydrous toluene (20 mL) is stirred at room temperature for 30 minutes.
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To this solution, di(p-tolyl)phosphine (2.14 g, 10.0 mmol) is added, and the mixture is stirred for another 30 minutes.
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A solution of (S)-SPINOL ditriflate (2.06 g, 4.0 mmol) in anhydrous toluene (20 mL) is then added.
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The reaction mixture is heated to 100 °C and stirred for 24 hours.
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After cooling to room temperature, the reaction is quenched with water (30 mL).
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The mixture is extracted with ethyl acetate (3 x 30 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield (S)-Tol-SDP as a white solid.
Expected Yield and Characterization:
| Data Type | Result |
| Yield | ~80-90% |
| ³¹P NMR (CDCl₃, 162 MHz) | δ -13.5 (s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.3-6.8 (m, Ar-H), 3.1-2.7 (m, CH₂), 2.3 (s, CH₃), 2.2-1.9 (m, CH₂) |
| Mass Spectrometry (ESI) | m/z calculated for C45H42P2 [M+H]⁺: 645.28, found: 645.28 |
This guide provides a foundational understanding of the structure and synthesis of (S)-Tol-SDP. Researchers are advised to consult original research articles for further details and safety precautions before undertaking these experimental procedures.
